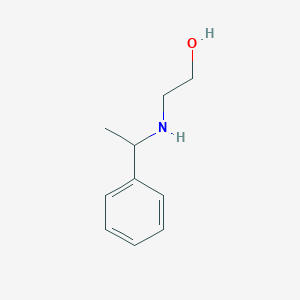

2-(1-Phenyl-ethylamino)-ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIWMXAAPLZOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927941 | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-41-5, 6623-43-4 | |

| Record name | Ethanol, ((alpha-methylbenzyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Approaches to the Synthesis of 2-(1-Phenyl-ethylamino)-ethanol and Analogues

The construction of the this compound framework and its derivatives relies on a variety of powerful synthetic techniques. These include nucleophilic substitution, reductive amination, and multi-component reactions, which allow for the versatile assembly of the target molecules.

Nucleophilic substitution is a fundamental class of reactions in organic synthesis, enabling the introduction of an amine functional group onto an alkyl chain. cas.cn In the context of synthesizing this compound, this can involve the reaction of 1-phenylethanol (B42297) derivatives with an appropriate amino-containing nucleophile. The hydroxyl group of the alcohol is a poor leaving group, thus requiring activation to facilitate substitution. cas.cn

One approach involves the conversion of the alcohol to an alkyl halide or sulfonate, creating a better leaving group for subsequent reaction with an amine. acsgcipr.org For instance, the reaction of 1-phenylethyl chloride with an appropriate amine in a suitable solvent like methanol (B129727) can yield the desired product. rsc.org Mechanistic studies of such reactions have revealed complex transition states, with the degree of bond formation between the nucleophile and the electrophilic carbon being a key determinant of the reaction outcome. rsc.org

Recent advancements have focused on direct dehydroxylation methods to avoid the pre-activation step. cas.cn For example, systems like triphenylphosphine/diiodomethane can activate the alcohol in situ, allowing for direct nucleophilic attack by an amine. cas.cn Mechanochemical methods, which utilize mechanical force to drive reactions, have also emerged as a solvent-free alternative for the nucleophilic substitution of alcohols. researchgate.net

A summary of reagents used in nucleophilic substitution for amine synthesis is presented below:

| Activating Reagent/System | Nucleophile | Product Type | Reference |

| Phosphorus Tribromide | Alcohol | Alkyl Bromide | sinica.edu.tw |

| Triphenylphosphine/Bromine | Alcohol | Alkyl Bromide | sinica.edu.tw |

| Triphenylphosphine/Carbon Tetrachloride | Alcohol | Alkyl Chloride | sinica.edu.tw |

| Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) | Alcohol/Amine | N-Alkylated Amine | researchgate.net |

| Triphenylphosphine/1,2-diiodoethane | Alcohol/Amine | N-Alkylated Amine | cas.cn |

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and a nitrogen source. acsgcipr.orgwikipedia.org This one-pot reaction typically proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com This method is considered a greener alternative to traditional alkylation with alkyl halides as it avoids the formation of over-alkylated byproducts. acsgcipr.orgmasterorganicchemistry.com

The synthesis of this compound via reductive amination would involve the reaction of phenylacetaldehyde (B1677652) or a related ketone with an appropriate amino alcohol in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. acsgcipr.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is another effective reduction method. acsgcipr.org

The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride is particularly useful as it selectively reduces the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com The reaction conditions are typically mild, often proceeding at neutral or slightly acidic pH to facilitate imine formation. wikipedia.org

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN, NaBH₄, NaBH(OAc)₃ | Secondary/Tertiary Amine | acsgcipr.orgmasterorganicchemistry.com |

| Aldehyde/Ketone | Ammonia | H₂/Metal Catalyst | Primary/Secondary Amine | acsgcipr.orgorganic-chemistry.org |

| Aldehyde/Ketone | Amine | α-picoline-borane/AcOH | Secondary/Tertiary Amine | organic-chemistry.org |

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly atom-economical and offer a rapid route to molecular complexity, making them attractive for the synthesis of compound libraries and active pharmaceutical ingredients. nih.govmdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate analogues. For instance, imine-based MCRs like the Strecker or Mannich reactions could be adapted. nih.gov The Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an activated olefin, is another example of an MCR that yields complex nitrogen-containing heterocycles and could potentially be modified to produce open-chain amino alcohol structures. mdpi.com The development of new MCRs is an active area of research, and it is conceivable that a novel MCR could be designed for the efficient, one-pot synthesis of this compound and its derivatives. encyclopedia.pub

Enantioselective Synthesis Techniques

The presence of a chiral center in this compound means that it can exist as two enantiomers. In many applications, particularly in catalysis and pharmaceuticals, a single enantiomer is desired. organic-chemistry.orgresearchgate.net Therefore, enantioselective synthesis techniques are of paramount importance.

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral alcohols and amines. nih.govcore.ac.uk This technique involves the reduction of a prochiral ketone or imine using hydrogen gas in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, directs the addition of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer. nih.gov

For the synthesis of enantiomerically enriched this compound, an α-amino ketone precursor would be subjected to asymmetric hydrogenation. nih.govresearchgate.net Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP derivatives, have proven to be highly effective catalysts for this transformation. nih.govnih.gov The reaction conditions, including the choice of solvent, base, and hydrogen pressure, can significantly influence the enantioselectivity and yield of the reaction. nih.govcore.ac.uk For example, the asymmetric hydrogenation of α-amino ketones using Rh catalysts with electron-donating phosphine ligands has been shown to produce chiral 1,2-amino alcohols in good yields and with high enantioselectivies. nih.gov

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| RuCl₂[(S)-binap][(S,S)-dpen] | Racemic 2-(benzoylmethylamino)propiophenone | (1R,2R)-amino alcohol | 98% | nih.gov |

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Acetophenone (B1666503) | (R)-1-phenylethanol | >99% | nih.govcore.ac.uk |

| Rh-electron-donating phosphine | α-primary/secondary amino ketones | Chiral 1,2-amino alcohols | Good | nih.gov |

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral amino alcohols like this compound, several biocatalytic approaches are viable.

One strategy is the kinetic resolution of a racemic mixture of the amino alcohol using lipases. researchgate.net Lipases can selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms. This method can achieve high enantiomeric purities, often exceeding 95% ee. researchgate.net

Another approach is the asymmetric reduction of a suitable α-amino ketone precursor using whole cells, such as baker's yeast, or isolated enzymes like alcohol dehydrogenases. researchgate.net These biocatalysts often contain multiple enzymes that can work in concert to achieve the desired transformation. While baker's yeast can be effective, the enantioselectivity can sometimes be moderate. researchgate.net The use of isolated and often engineered enzymes can provide much higher levels of stereocontrol. The Ehrlich pathway in yeast, for instance, is responsible for the production of 2-phenylethanol (B73330) from L-phenylalanine and demonstrates the natural capability of microorganisms to synthesize related chiral molecules. mdpi.commdpi.com

| Biocatalyst | Reaction Type | Substrate | Product | Key Feature | Reference |

| Lipase | Kinetic Resolution | Racemic 2-amino-1-phenylethanols | Enantiomerically enriched alcohol and ester | High ee (>95%) | researchgate.net |

| Baker's Yeast | Asymmetric Reduction | α-amino ketones | Chiral 1,2-amino alcohols | Whole-cell catalysis | researchgate.net |

| Oxynitrilases | Asymmetric Cyanohydrin Synthesis | Aldehydes/Ketones | Chiral Cyanohydrins | High ee (>90%) | researchgate.net |

Chiral Auxiliary and Ligand-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. In the context of this compound and its derivatives, the chiral 1-phenylethylamine (B125046) moiety can itself act as a chiral auxiliary, guiding the stereoselective formation of new chiral centers.

A notable example is the preparation of the diastereoisomers of the closely related compound, 2-(1-phenylethyl)amino-1-phenylethanol. The (1S,2S)-(-)-α-form and the (1S,2R)-(+)-β-form have been synthesized through the reduction of optically active amides, which are derived from the corresponding mandelic acids and 1-phenylethylamines, using lithium aluminium hydride. This method establishes the absolute stereochemistry of the resulting aminoethanols. These diastereomers have subsequently been utilized as chiral auxiliaries in the asymmetric reduction of acetophenone.

Furthermore, the broader application of 1-phenylethylamine as a chiral auxiliary is extensively documented. It serves as a foundational building block in the asymmetric synthesis of a variety of compounds, including tetrahydro-β-carboline derivatives. In these syntheses, the 1-phenylethylamine group directs the stereochemical course of key reactions, such as the reduction of imines with modified sodium borohydrides, leading to the formation of diastereomeric products with moderate to good stereoselectivity. These diastereomers can then be separated by standard chromatographic techniques.

Transition metal catalysis, in conjunction with chiral ligands, offers another powerful approach for the asymmetric synthesis of 2-arylethylamines and related structures. mdpi.commdpi.com While a specific ligand-mediated synthesis for this compound is not extensively detailed in the provided literature, the general principles of asymmetric hydrogenation and other metal-catalyzed reactions are highly relevant. For instance, chiral ruthenium complexes have been effectively used in the hydrogenation of protected phenacyl chloride derivatives to produce chiral amino alcohols with high enantiomeric excess. taylorfrancis.com This highlights the potential for developing a catalytic asymmetric synthesis of this compound by selecting an appropriate chiral ligand and metal catalyst combination.

Derivatization Strategies for Analytical and Functional Studies

Derivatization, the chemical modification of a compound, is a key strategy for enhancing its analytical detection and for probing its structure-activity relationships (SAR).

Introduction of Reporter Groups for Spectroscopic Analysis

To facilitate detection and quantification, particularly in biological matrices or during high-performance liquid chromatography (HPLC) analysis, reporter groups with specific spectroscopic properties can be introduced into the this compound molecule. The primary amino group of the ethanolamine (B43304) moiety is a prime target for such modifications.

A common strategy involves the use of fluorescent derivatizing agents. These reagents react with the primary amine to form a highly fluorescent product, significantly enhancing the sensitivity of detection. While specific examples of derivatizing this compound with fluorescent tags are not explicitly detailed, a variety of reagents are available for labeling primary amines and could be readily applied. These include:

| Derivatizing Agent | Reactive Moiety | Detection Method |

| o-Phthalaldehyde (OPA) | Primary amine | Fluorescence |

| Fluorescamine | Primary amine | Fluorescence |

| Dansyl chloride | Primary amine | Fluorescence |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary amine | Fluorescence |

The reaction of these agents with the primary amine of this compound would yield a derivative with strong fluorescence, allowing for its sensitive detection in various analytical applications. The choice of reagent would depend on the specific requirements of the analysis, such as the desired excitation and emission wavelengths and the stability of the resulting derivative. The development of novel fluorophore-drug conjugates is an active area of research, with strategies focusing on creating stable, non-degradable linkages between the fluorophore and the molecule of interest. nih.gov

Functional Group Modifications for Structure-Activity Relationship Investigations

Understanding how different parts of the this compound molecule contribute to its biological activity is crucial for the design of new and improved analogs. Structure-activity relationship (SAR) studies involve systematically modifying the functional groups of the molecule and evaluating the impact of these changes on its activity.

For phenylethanolamine derivatives, key areas for modification include the phenyl ring, the ethylamine (B1201723) side chain, and the nitrogen substituent.

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can significantly influence the pharmacological activity of phenylethanolamines. Studies on related compounds have shown that:

Hydroxyl Groups: The presence of hydroxyl groups at the meta and para positions of the phenyl ring (a catechol moiety) is often associated with maximal agonistic activity at adrenergic receptors. pharmacy180.com

Halogenation: Introduction of halogen atoms can modulate activity. For example, 2,5-dihalogenated phenylethanolamines have been found to block β-receptors at lower concentrations than their 2,4-dihalogenated counterparts.

Other Substituents: The introduction of groups like methyl, ethyl, isopropyl, and fluoro at different positions can either enhance or diminish affinity for specific receptors. nih.gov The electronic properties (electron-donating or electron-withdrawing) of these substituents play a critical role in their effect on biological activity. mdpi.com

N-Substitution: The substituent on the nitrogen atom of the ethanolamine moiety is another critical determinant of activity. In the case of this compound, this is a 1-phenylethyl group.

Bulk of the Substituent: Generally, as the size of the N-substituent increases, the activity profile can shift. For instance, in adrenergic agonists, increasing the bulk of the nitrogen substituent tends to decrease α-receptor activity and increase β-receptor activity. pharmacy180.com

Nature of the Substituent: The chemical nature of the N-substituent is also important. SAR studies on N-methyl-N-phenylethylamino analogs have been conducted to explore novel MOR agonists. mdpi.com

By systematically modifying these structural features on the this compound scaffold and assessing the resulting changes in biological activity, a comprehensive SAR profile can be established. This knowledge is invaluable for the rational design of new compounds with desired pharmacological properties.

Stereochemical Aspects and Chiral Studies

Enantiomeric Purity and Chiral Resolution Methods

Achieving high enantiomeric purity is crucial for the specific applications of chiral compounds like 2-(1-Phenyl-ethylamino)-ethanol. The separation of its racemic mixture into individual enantiomers can be accomplished through several established chiral resolution techniques.

Classical Resolution with Chiral Acids: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine. The efficiency of this process is dependent on the choice of the chiral agent and the crystallization solvent.

Enzymatic Kinetic Resolution: A highly effective method for resolving racemates is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture. For amino alcohols, this often involves the acylation of the alcohol or amine group. One enantiomer is converted into a new product, while the other remains unreacted. The product and the unreacted starting material, now enantiomerically enriched, can then be separated. Studies on similar compounds, like 1-phenylethanol (B42297), have demonstrated the successful application of lipases, such as Novozyme 435, for kinetic resolution, achieving high enantiomeric excess. nih.gov

Chromatographic Separation: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is another powerful tool for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the CSP leads to their separation.

The selection of the most suitable resolution method depends on factors such as the scale of the separation, the desired level of enantiomeric purity, and economic considerations.

Stereospecific Interactions in Biological Systems

The three-dimensional structure of a molecule is paramount for its interaction with biological systems, which are themselves chiral environments composed of L-amino acids and D-sugars. Consequently, the enantiomers of a chiral compound like this compound are expected to exhibit different biological activities. While specific studies on the stereospecific interactions of this compound are not extensively documented in the reviewed literature, general principles of stereochemistry in pharmacology and biochemistry provide a strong basis for anticipating such differences.

The differential effects of enantiomers can manifest in various ways, including differences in binding affinity to receptors and enzymes, rates of metabolism, and even the nature of the biological response (e.g., one enantiomer being therapeutic while the other is inactive or toxic). The fundamental principle of homochirality in living organisms dictates that biological macromolecules will interact stereospecifically with chiral molecules. nih.gov

For phenylethylamines, a class of compounds to which this compound belongs, it is well-established that their stimulant effects on the central nervous system can be stereoselective. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display distinct pharmacological and toxicological profiles.

Application of Chiral Amino Alcohol Derivatives in Asymmetric Catalysis

Chiral amino alcohols and their derivatives are highly valued as ligands in the field of asymmetric catalysis. Their ability to coordinate with metal centers, combined with the chiral environment provided by their stereogenic centers, enables the synthesis of enantiomerically enriched products. Derivatives of this compound are potential candidates for such applications.

Chiral amino alcohols can be readily converted into a variety of ligands, such as N,N-ligands and P,N-ligands, which are effective in a wide range of transition metal-catalyzed asymmetric reactions. These ligands form chiral metal complexes that can induce high levels of enantioselectivity in reactions like hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The discovery of new chiral ligands is a continuous effort to improve the enantioselectivity and reactivity of these catalytic systems. nih.gov

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones. This reaction typically employs a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral transition metal catalyst. Chiral amino alcohol derivatives play a significant role as ligands in these catalyst systems, particularly with ruthenium. The mechanism often involves the formation of a metal-ligand complex that facilitates the stereoselective transfer of hydrogen to the ketone. For instance, the asymmetric transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol can be achieved with high enantiomeric excess using a Noyori-type homogeneous Ru-catalyst with a chiral amino-alcohol ligand. biosynth.com

Table 1: Examples of Asymmetric Transfer Hydrogenation of Ketones with Chiral Amino Alcohol Ligands

| Ketone | Chiral Ligand Type | Metal Catalyst | Product | Enantiomeric Excess (ee) |

| Acetophenone | Chiral Amino Alcohol | Ruthenium | 1-Phenylethanol | High |

| Various Ketones | Chiral (NH)2P2 Macrocyclic Ligand | Manganese | Chiral Alcohols | Up to 99% |

Chiral amino alcohol derivatives are also employed as catalysts or ligands in enantioselective addition reactions. These include the addition of organometallic reagents to aldehydes and ketones, as well as Michael additions. The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the approach of the nucleophile to one face of the electrophile, resulting in an enantiomerically enriched product. The development of bifunctional catalysts, where the amino and alcohol groups of the ligand play distinct roles in activating the reactants, has led to significant advances in this area.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 2-(1-Phenyl-ethylamino)-ethanol, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, distinct signals would correspond to the different types of protons present. For instance, the aromatic protons of the phenyl group would appear in a characteristic region of the spectrum. The protons of the ethylamino and ethanol (B145695) fragments would also exhibit specific chemical shifts and coupling patterns, allowing for their precise assignment.

Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal, confirming the presence of the phenyl ring, the ethyl group, and the ethanol moiety. The chemical shifts of these carbon signals are indicative of their chemical environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₁₀H₁₅NO, the expected molecular weight is approximately 165.24 g/mol . huatengsci.com High-resolution mass spectrometry (HRMS) would be capable of confirming this exact molecular weight, thereby verifying the elemental composition of the molecule.

Upon ionization in the mass spectrometer, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragment ions can help to piece together the structure of the original molecule. For example, the loss of a hydroxyl group or cleavage at the C-N bonds would produce characteristic fragment ions that support the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which shows characteristic absorption bands for different types of chemical bonds.

In the IR spectrum of this compound, one would expect to observe a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a secondary amine (N-H) would also give rise to a stretching vibration, typically in the same region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-2850 cm⁻¹. Furthermore, C-N and C-O stretching vibrations would be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The shape and position of the O-H and N-H absorption bands can also provide valuable information about hydrogen bonding. In the condensed phase, intermolecular hydrogen bonding would lead to a broadening of these bands. Intramolecular hydrogen bonding, between the hydroxyl group and the amino group, could also be investigated by analyzing the IR spectrum in dilute solutions.

Resonant Two-Photon Ionization Time-of-Flight (R2PI-TOF) Spectroscopy for Gas-Phase Conformational Studies

To study the intrinsic conformational preferences of this compound, free from solvent effects, gas-phase spectroscopic techniques are employed. Resonant two-photon ionization time-of-flight (R2PI-TOF) mass spectrometry is a highly sensitive and selective method for this purpose.

In an R2PI-TOF experiment, a tunable laser is used to excite the molecule to an electronically excited state. A second photon then ionizes the molecule, and the resulting ion is detected in a time-of-flight mass spectrometer. By scanning the wavelength of the excitation laser, a spectrum is obtained that is characteristic of the specific conformer being probed.

This technique allows for the identification of different stable conformations of this compound that exist in the gas phase. The distinct electronic transition energies of each conformer result in separate bands in the R2PI spectrum, enabling their individual study.

Conformational Preferences and Intramolecular Hydrogen Bonding

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. The relative orientation of the phenyl, ethylamino, and hydroxyl groups can lead to several possible conformers. The stability of these conformers is governed by a delicate balance of steric and electronic effects, including the formation of intramolecular hydrogen bonds.

Computational chemistry methods are often used in conjunction with experimental techniques like R2PI-TOF spectroscopy to explore the potential energy surface of the molecule and identify the most stable conformers. These calculations can predict the geometries and relative energies of the different conformers, as well as the vibrational frequencies associated with each.

Computational Chemistry and Theoretical Investigations

Ab Initio Quantum Chemical Calculations for Molecular Structure and Energetics

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from "first principles," using only physical constants and the atomic composition of the system as input. wikipedia.org These methods provide a rigorous framework for predicting molecular properties. wikipedia.orgnumberanalytics.com The simplest ab initio approach is the Hartree-Fock (HF) method, which approximates the instantaneous electron-electron repulsion with an average field effect. wikipedia.org More advanced methods build upon the HF foundation to incorporate electron correlation for higher accuracy.

For 2-(1-Phenyl-ethylamino)-ethanol, ab initio calculations are instrumental in determining its equilibrium geometry, i.e., the three-dimensional arrangement of its atoms that corresponds to the lowest energy. numberanalytics.com By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These calculations also yield the total electronic energy of the molecule, which is crucial for comparing the relative stability of different conformations or isomers. numberanalytics.com

While specific ab initio studies on this compound are not prominent in published literature, the methodology allows for the generation of highly accurate structural data. A representative table of optimized geometrical parameters that would be obtained from such a calculation is shown below.

Table 1: Illustrative Geometrical Parameters for this compound from a Hypothetical Ab Initio Calculation. Note: This data is representative of typical results for similar molecules and is for illustrative purposes only.

| Parameter | Atom Involvement | Calculated Value |

| Bond Lengths | ||

| C-C (phenyl) | Aromatic Ring | ~1.39 Å |

| C-C (ethyl) | Phenyl-Cα | ~1.52 Å |

| C-N | Cα-N | ~1.47 Å |

| C-O | Cβ-O | ~1.43 Å |

| Bond Angles | ||

| C-C-N | Phenyl-Cα-N | ~112° |

| C-N-C | Cα-N-C(ethanol) | ~114° |

| N-C-C | N-C(ethanol)-C(OH) | ~110° |

| Dihedral Angle | ||

| C-C-N-C | Phenyl-Cα-N-C(ethanol) | Variable (defines conformation) |

Density Functional Theory (DFT) Based Molecular Dynamics Simulations

Density Functional Theory (DFT) is a quantum mechanical method that has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. researchgate.netnih.gov DFT calculates the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction. numberanalytics.com When combined with molecular dynamics (MD) simulations, DFT allows for the study of the time-dependent behavior of a molecule.

DFT-based MD simulations for this compound would involve calculating the forces on each atom using DFT at each small time step, and then updating the atomic positions and velocities according to the laws of motion. This approach provides a realistic simulation of molecular motion and dynamics at finite temperatures. Such simulations can reveal how the molecule vibrates, rotates, and undergoes conformational changes over time. They are also invaluable for studying the molecule's interaction with solvent molecules, providing insights into solvation structure and dynamics.

Research on related systems, such as the enzyme phenylethanolamine N-methyltransferase, has utilized hybrid DFT methods to investigate complex reaction mechanisms, demonstrating the power of this approach to model the behavior of this class of molecules. nih.gov A DFT-MD simulation could be used to calculate properties like the radial distribution function between the molecule's functional groups and surrounding water molecules, or to predict its diffusion coefficient in a given solvent.

Torsional Path Integral Monte Carlo (TPIMC) Methods for Conformational Distributions in Solvated Clusters

The Torsional Path Integral Monte Carlo (TPIMC) method is an advanced simulation technique designed to explore the quantum mechanical properties of large, flexible molecules, particularly at low temperatures. scispace.com The method is based on the path integral formulation of quantum statistical mechanics, which allows for the inclusion of quantum effects like zero-point energy and tunneling. scispace.comaps.org The "torsional" aspect of TPIMC specifically focuses on the dihedral angles, which are often the most critical degrees of freedom for the conformational changes in flexible molecules like proteins and phenylethylamine derivatives. scispace.com

For a molecule such as this compound, which has several rotatable bonds, TPIMC could be a powerful tool for studying its conformational distribution, especially within a solvated cluster (e.g., surrounded by a small number of water or other solvent molecules). illinois.edu The method is particularly useful for systems where quantum effects are significant and where classical simulations might fail to capture the true conformational landscape. scispace.comarxiv.org By applying an uncoupled winding number formalism to the torsional degrees of freedom, TPIMC can calculate quantum statistical mechanical expectation values, such as internal energy, for complex systems. scispace.com While direct applications of TPIMC to this compound are not documented, its successful use on molecules with significant torsional freedom, like n-butane and enkephalin, highlights its potential for accurately describing the quantum behavior of flexible biomolecules. scispace.comarxiv.org

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. researchgate.netsphinxsai.com By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies. nih.gov These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The intensities of these peaks can also be calculated, allowing for the simulation of the entire spectrum. sphinxsai.com

For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield a set of vibrational frequencies. nih.govscirp.org It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. nih.gov

These calculations are not only for spectral prediction but also for spectral assignment. By analyzing the potential energy distribution (PED) for each calculated mode, researchers can definitively assign observed spectral bands to specific molecular motions, such as the stretching of the O-H bond, the bending of the N-H group, or the breathing modes of the phenyl ring. nih.gov This detailed assignment is crucial for interpreting experimental spectra.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound. Note: This data is hypothetical and for illustrative purposes. Experimental values are typical for the functional groups listed.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Hypothetical Scaled DFT (cm⁻¹) | Assignment |

| ν(OH) | Hydroxyl | 3200-3600 | 3450 | O-H stretch |

| ν(NH) | Secondary Amine | 3300-3500 | 3380 | N-H stretch |

| ν(CH) | Aromatic | 3000-3100 | 3065 | Phenyl C-H stretch |

| ν(CH) | Aliphatic | 2850-3000 | 2970 | Ethyl C-H stretch |

| δ(NH) | Secondary Amine | 1550-1650 | 1590 | N-H bend |

| ν(C=C) | Aromatic | 1400-1600 | 1585, 1495 | Phenyl ring stretches |

In Silico Modeling for Ligand-Receptor Interactions

In silico modeling is a cornerstone of modern drug discovery and molecular biology, used to predict and analyze how a ligand (like this compound) interacts with a biological target, typically a protein receptor. biotech-asia.orgirispublishers.com Key techniques include molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling. researchgate.netnih.gov

Molecular docking studies predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. biotech-asia.org Research on a series of β-phenethylamine (β-PEA) derivatives has utilized docking to investigate their interactions with the human dopamine (B1211576) transporter (hDAT), a critical protein for neurotransmission. nih.govbiomolther.org In these studies, various scoring functions are used to estimate the binding energy, with lower scores indicating a more stable interaction. biomolther.org

For example, a study on β-PEA derivatives showed that the stereochemistry of the ligand is crucial. For a related compound, the (S)-form was found to be more stable in the hDAT binding site than the (R)-form. biomolther.orgbiomolther.org These docking simulations can reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov The binding of potent inhibitors has been shown to involve helices 1, 3, and 6 of the hDAT transporter. nih.govresearchgate.net

Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction. nih.gov

Table 3: Example Docking Scores for a Phenethylamine (B48288) Derivative (Compound 9) with the Human Dopamine Transporter (hDAT). Source: Data adapted from studies on β-PEA derivatives. biomolther.orgbiomolther.org Lower scores indicate higher predicted binding affinity.

| Stereoisomer | Scoring Function | Docking Score (kcal/mol) |

| (S)-form | Vina | -7.2 |

| (S)-form | Smina | -7.3 |

| (S)-form | Vinardo | -7.8 |

| (R)-form | Vina | -7.0 |

| (R)-form | Smina | -7.1 |

| (R)-form | Vinardo | -7.6 |

This in silico approach allows researchers to screen large libraries of compounds, rationalize structure-activity relationships (SAR), and design new molecules with potentially enhanced biological activity. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations

Correlating Structural Features with Biological Activity and Potency

The foundational structure-activity relationships for the 2-phenylethanolamine class are exemplified by the endogenous catecholamines, adrenaline and noradrenaline. wikipedia.org The interaction with adrenergic receptors, for instance, is highly dependent on the specific features of this scaffold. The phenyl ring engages in hydrophobic and van der Waals interactions within the receptor binding pocket, while the hydroxyl group on the beta-carbon of the ethanolamine (B43304) chain is crucial for binding, often forming a key hydrogen bond. The amine group, which is protonated at physiological pH, forms an essential ionic bond with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of many G-protein coupled receptors. wikipedia.org

The 2-phenethylamine motif is present in a vast array of compounds targeting various receptors and enzymes beyond the adrenergic system, including dopamine (B1211576) receptors, serotonin (B10506) transporters, and monoamine oxidase. nih.govmdpi.com The versatility of this scaffold allows it to serve as a foundational structure for developing ligands for numerous biological targets, with its potency and selectivity being fine-tuned through specific substitutions. nih.govmdpi.com

Impact of Substituent Modifications on Pharmacological Effects

Modifying the core structure of 2-(1-Phenyl-ethylamino)-ethanol and related phenylethanolamines has profound effects on their pharmacological properties, influencing both potency and target selectivity.

Substitutions on the Amino Group: The nature of the substituent on the terminal amino group is a critical determinant of activity. In a study of synthetic cathinones, which share the phenethylamine (B48288) core, the size and character of the N-substituent directly correlated with potency at the human dopamine transporter (hDAT). url.edu Increasing the size of the alkyl group from a methyl (pentedrone) to an ethyl (N-ethyl-pentedrone) or incorporating the nitrogen into a pyrrolidine (B122466) ring (α-PVP) significantly increased the potency for inhibiting dopamine uptake. url.edu This suggests that larger, more lipophilic groups at this position can enhance binding affinity at the transporter. url.edu

Substitutions on the Phenyl Ring and Side Chain: Modifications to other parts of the molecule can introduce entirely new activities. For example, the introduction of a 4-aminophenyl)ethyl group onto the nitrogen of a 1-phenylethanol (B42297) core results in a compound indicated for depression, demonstrating how complex side chains can dictate therapeutic use. cphi-online.com

Furthermore, N-acylation of the related 1-amino-2-phenylethanol structure can produce compounds with antihyperlipidemic and antioxidant properties. nih.gov In a study of N-acyl derivatives, specific compounds demonstrated significant activity in reducing lipid levels, showcasing how the addition of an acyl group can shift the biological activity away from typical neurotransmitter receptor targets and toward metabolic pathways. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

QSAR studies provide mathematical models that correlate chemical structure with biological activity, serving as powerful tools for predicting the potency of novel compounds. nih.gov For a series of EPAC-specific sulfonamide modulators, a QSAR model was developed using a multiple linear regression approach. nih.gov This model demonstrated high predictivity and was successfully used to screen a set of new compounds, identifying a candidate with enhanced affinity that was later confirmed experimentally. nih.gov

The development of such models requires a dataset of structurally related compounds with consistently measured biological activity. nih.gov These models can effectively guide lead optimization by predicting how specific structural changes will affect a compound's affinity and efficacy, thereby streamlining the drug discovery process. nih.gov A direct correlation has also been observed between the lipophilicity (cLogP) of the amino-substituent in synthetic cathinones and their selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT), a fundamental QSAR principle. url.edu

Stereochemical Influence on Biological Activity

The compound this compound contains two chiral centers, meaning it can exist as four distinct stereoisomers. Stereochemistry is a critical factor that often governs the biological activity of chiral molecules. unimi.it The spatial arrangement of atoms dictates how a molecule fits into a chiral receptor binding site or an enzyme's active site.

The differential activity of stereoisomers can be significant. unimi.it For some classes of compounds, the biological potency can vary dramatically between isomers, with one isomer being highly active while the others are significantly less active or inactive. unimi.it This difference is not always attributable to simple physicochemical properties like lipophilicity, as isomers share these characteristics. unimi.it Instead, the precise three-dimensional conformation determines the efficiency of the interaction with the biological target. unimi.it A stereoselective uptake by protein transport systems can also contribute to the enhanced biological activity of a specific isomer. unimi.it The defined stereochemistry observed in the crystal structure of related compounds, such as 1,2-Diphenyl-2-[(1-phenyl-eth-yl)amino]-ethanol, underscores the fixed and distinct spatial arrangement that each isomer presents to its biological target. nih.gov

Pharmacological and Biological Activity Research

Modulation of Neurotransmitter Systems and Pathways

The core structure of 2-(1-Phenyl-ethylamino)-ethanol belongs to the phenylethanolamine class, which also includes endogenous catecholamines like noradrenaline. This structural similarity suggests a potential to interact with and modulate key neurotransmitter systems.

The ethanol (B145695) and phenylethylamine moieties of the compound suggest potential interactions with neurological processes that regulate mood and cognition. Ethanol itself is known to induce neurodegeneration in the developing brain and can cause lasting adverse effects associated with fetal alcohol spectrum disorders (FASD). nih.govnih.gov It impacts neuroinflammation, myelination, and neurotransmission in the hippocampus, a brain region critical for cognitive function. nih.gov Chronic ethanol exposure can alter synaptic plasticity, the cellular mechanism underlying learning and memory, in brain regions like the striatum and the bed nucleus of the stria terminalis. nih.gov These alterations are thought to contribute to the negative affective states seen in alcohol withdrawal. nih.gov Furthermore, studies on adrenaline, a related catecholamine, show that it can enhance memory consolidation through its action on β-adrenergic receptors. wikipedia.org

This compound is a structural analogue of catecholamines such as noradrenaline (norepinephrine). chemspider.com The foundational biosynthetic pathway for catecholamines starts with tyrosine and proceeds through L-DOPA and dopamine (B1211576) to produce noradrenaline and adrenaline. mdpi.com The enzyme phenylethanolamine N-methyltransferase (PNMT) is a critical component of this pathway, catalyzing the conversion of noradrenaline to adrenaline. nih.gov Research into inhibitors of PNMT has explored phenylethylamines and amphetamines, which are structurally related to this compound. nih.gov These studies aim to create transition-state analogues that bind tightly to the enzyme, thereby modulating catecholamine levels. nih.gov

Some theories even propose that ethanol might react with phenylic molecules in the body to form an ethylamine (B1201723) side chain, potentially contributing to the synthesis of dopamine and noradrenaline through novel pathways, independent of the canonical tyrosine-based pathway. mdpi.comresearchgate.netchemrxiv.org

Given its structure, the compound is anticipated to interact with norepinephrine (B1679862) pathways. Structurally similar compounds, like pseudoephedrine, act as norepinephrine releasing agents. wikipedia.org They are taken up into noradrenergic nerve endings and displace stored norepinephrine, causing its release into the synapse. uobaghdad.edu.iq Pseudoephedrine has been shown to induce norepinephrine release with a half-maximal effective concentration (EC₅₀) of 224 nM, while being inactive for serotonin (B10506). wikipedia.org The administration of ethanol has also been shown to alter brain levels of norepinephrine and dopamine in animal studies. researchgate.net

Potential Applications in Drug Development for Neurological Disorders

The modulation of catecholamine pathways by phenylethanolamine structures forms a basis for their potential application in treating neurological disorders. Research into PNMT inhibitors, for instance, is driven by the role of adrenaline in processes like blood pressure regulation and its association with neurodegeneration in conditions such as Alzheimer's disease. nih.gov Furthermore, understanding how ethanol affects neurodevelopment and triggers neuroinflammation may lead to new strategies for treating fetal alcohol spectrum disorders. nih.govnih.gov The study of how chronic ethanol exposure upregulates specific NMDA receptor subunits in the brain could also point to new therapeutic targets for managing alcohol use disorder. nih.gov

Receptor Agonism/Antagonism, particularly Adrenergic Receptors

Phenylethanolamines are well-known for their interactions with adrenergic receptors. Adrenaline itself is a nonselective agonist of all major adrenergic receptor subtypes (α₁, α₂, β₁, β₂, and β₃). wikipedia.org In contrast, other analogues exhibit more selective actions. Phenylephrine is a selective α₁-adrenergic receptor agonist, while isoproterenol (B85558) is a nonselective β₁- and β₂-adrenergic receptor agonist. veteriankey.com

Pseudoephedrine, a closely related compound, is considered an indirectly acting sympathomimetic, meaning its primary mechanism is inducing the release of norepinephrine rather than directly binding to adrenergic receptors as an agonist. wikipedia.org Its affinity for the receptors themselves is described as very low or negligible. wikipedia.org However, some research suggests it may act as a partial agonist with low affinity at β₁- and β₂-adrenergic receptors. wikipedia.org Other research has focused on synthesizing highly selective β₁-adrenoceptor antagonists from related chemical classes, such as 2-[4-[3-(substituted-amino)-2-hydroxypropoxy]phenyl]imidazoles. nih.gov

Anti-proliferative and Anticancer Activities of Related Quinazoline (B50416) Derivatives

While this compound itself is not primarily studied for anticancer effects, its core structure is used as a building block for synthesizing quinazoline derivatives with potent anti-proliferative activity. nih.gov Quinazolinones, which are oxidized derivatives of quinazolines, exhibit a wide range of biological activities, including notable anticancer effects. nih.gov

A specific quinazoline derivative, PVHD121, which incorporates the 1-phenylethanol (B42297) moiety, demonstrated strong anti-proliferative activity against a variety of cancer cell lines. nih.gov Structure-activity relationship (SAR) studies led to the discovery of even more potent anticancer agents. nih.gov The mechanism for one such derivative was found to be the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Further studies have synthesized and evaluated various quinazoline-2,4(1H,3H)-dione derivatives, identifying several compounds with significant cytotoxicity against human cancer cell lines. researchgate.net

Below is a table summarizing the anti-proliferative activity of a lead quinazoline derivative, PVHD121.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| A549 | Lung | 0.1 - 0.3 |

| NCI-H460 | Lung | 0.1 - 0.3 |

| HCT116 | Colon | 0.1 - 0.3 |

| MCF7 | Breast | 0.1 - 0.3 |

| PC3 | Prostate | 0.1 - 0.3 |

| HeLa | Cervical | 0.1 - 0.3 |

Data sourced from Kuroiwa et al., 2015. nih.gov

Another study on quinazoline-2,4(1H,3H)-dione derivatives reported the following cytotoxicities for its lead compound against several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HUH-7 | Liver | 2.5 |

| MCF-7 | Breast | 6.8 |

| HCT-116 | Colon | 4.9 |

Data sourced from Akgun et al., as described on ResearchGate. researchgate.net

Enzyme Inhibition Studies (e.g., NAPE-PLD)

A comprehensive review of publicly available scientific literature and research databases did not yield any studies concerning the enzyme inhibition properties of the compound this compound. Specifically, there is no available research data on its potential inhibitory effects on N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) or any other enzymes.

The biological and pharmacological activity of this compound, particularly in the context of enzyme modulation, remains an uninvestigated area in scientific research. Therefore, no detailed research findings or data tables on its enzyme inhibition profile can be provided at this time. Further research would be necessary to determine if this compound possesses any such activity.

Advanced Research Applications and Future Directions

Use as Research Probes and Pharmacological Tools

The 2-phenylethylamine scaffold, of which 2-(1-Phenyl-ethylamino)-ethanol is a derivative, is a fundamental component in a variety of tool compounds used in medicinal chemistry. These tools are instrumental in probing biological systems and elucidating the function of various physiological pathways. For instance, derivatives of this scaffold have been developed as ligands for α-adrenergic and adenosine (B11128) receptors, enabling researchers to study the roles of these receptors in cellular signaling and function.

The related compound, 2-Amino-1-phenylethanol (B123470), serves as a valuable building block in biochemical research, particularly in studies concerning neurotransmitter function. chemimpex.com Its structural similarity to endogenous neurotransmitters allows it to be used in investigations into brain chemistry, offering insights that could lead to treatments for neurological disorders. chemimpex.com The ability of these compounds to interact with biological targets makes them useful probes for understanding complex biological processes. While direct applications of this compound as a research probe are still emerging, the extensive use of its structural analogs highlights its potential in this area. For example, the related biochemical 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol is utilized in proteomics research, indicating the utility of this chemical class in studying the proteome. scbt.com

Development of Novel Therapeutic Agents based on the Scaffold

The structural motif of this compound is a key feature in the design and synthesis of novel therapeutic agents. The inherent chirality and the presence of functional groups that can be readily modified make it an attractive starting point for drug discovery programs.

A notable area of investigation is in the field of neuroscience. Research into a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share a core structure with this compound, has revealed their potential as antidepressant agents. nih.gov These compounds were found to inhibit the synaptosomal uptake of norepinephrine (B1679862) and serotonin (B10506), key neurotransmitters implicated in mood regulation. nih.gov One particular analog, venlafaxine, which emerged from this research, is now a clinically used antidepressant. nih.gov

Furthermore, the parent compound, 2-Amino-1-phenylethanol, is utilized as an intermediate in the synthesis of analgesics and anti-inflammatory drugs, underscoring the therapeutic potential of this chemical class. chemimpex.com Patents have also been filed for optically active 2-amino-1-phenylethanol derivatives as crucial intermediates in the production of anti-obesity agents, further expanding the therapeutic landscape for compounds based on this scaffold. google.com

| Therapeutic Area | Example Compound/Derivative Class | Research Findings |

| Antidepressants | 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives | Inhibition of norepinephrine and serotonin uptake. nih.gov |

| Analgesics & Anti-inflammatories | 2-Amino-1-phenylethanol derivatives | Serve as key synthetic intermediates. chemimpex.com |

| Anti-obesity Agents | Optically active 2-amino-1-phenylethanol derivatives | Used as intermediates in the synthesis of potential anti-obesity drugs. google.com |

Green Chemistry and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives is an area where these principles are being applied.

One approach to a more sustainable synthesis involves the use of catalytic hydrogenation. For instance, the catalytic hydrogenation of styrene (B11656) oxide to produce 2-phenyl ethanol (B145695) represents a greener alternative to traditional methods like Grignard synthesis, which often involve hazardous reagents and generate significant waste. google.com This catalytic approach can potentially be adapted for the synthesis of this compound.

Furthermore, a patented process for the production of N-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol, a structurally related compound, utilizes a direct catalytic hydrogenation step in ethanol, a relatively benign solvent. google.com This highlights the move towards more environmentally friendly solvents and catalytic methods in the synthesis of phenylethanolamine derivatives. The industrial production of this compound itself can be achieved through the reaction of formaldehyde (B43269) with phenethylamine (B48288), followed by hydrogenation and hydrolysis, a process that can be optimized for sustainability. biosynth.com

Emerging Methodologies in Characterization and Analysis

The accurate characterization and analysis of this compound and its derivatives are crucial for research and development. A range of analytical techniques are employed to ensure the purity, identity, and structure of these compounds.

Standard analytical methods for compounds of this class include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The PubChem database entry for the related compound Phenylethanolamine, for example, provides detailed 1D and 2D NMR data, as well as GC-MS and MS-MS spectra, which are instrumental in confirming its chemical structure. nih.gov

For the quantitative analysis of related amino alcohols in various matrices, chromatographic methods are often employed. An example is the analysis of aminoethylethanolamine, which can be achieved using liquid chromatography (LC) with a UV detector following derivatization with 1-naphthylisothiocyanate (NITC). osha.gov This method demonstrates the potential for developing sensitive and specific analytical procedures for this compound.

| Analytical Technique | Application | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | nih.gov |

| Liquid Chromatography (LC) | Separation and quantification of the compound and its derivatives. | osha.gov |

Future Research Avenues in Chemical Biology and Drug Discovery

The versatile structure of this compound opens up numerous avenues for future research in chemical biology and drug discovery. The existing body of research on related compounds provides a strong foundation for exploring new applications.

A significant area for future investigation lies in the development of new therapeutic agents targeting a broader range of diseases. Given the demonstrated activity of its analogs in the central nervous system, there is potential to design novel compounds for other neurological and psychiatric disorders. nih.gov The anti-inflammatory properties of related compounds also suggest that derivatives of this compound could be developed as novel treatments for inflammatory conditions. chemimpex.com

In the realm of chemical biology, the scaffold of this compound could be used to design new chemical probes to study biological processes with greater precision. By incorporating reporter tags or photo-activatable groups, researchers could create tools for target identification and pathway elucidation.

Furthermore, the exploration of this compound and its derivatives in materials science is a promising future direction. For instance, the antimicrobial properties of related compounds like 2-phenylethanol (B73330) suggest that this compound derivatives could be incorporated into biomaterials to create antimicrobial gels or surfaces. mdpi.com The continued exploration of this chemical entity and its analogs is poised to yield exciting discoveries in both fundamental science and applied technology.

Q & A

Q. How can computational modeling predict thermodynamic properties like vaporization enthalpy?

- Methodological Answer : Apply the "centerpiece" approach using density functional theory (DFT) to calculate vaporization enthalpies. Compare results with experimental data from thermogravimetric analysis (TGA) or calorimetry .

Q. What strategies resolve contradictions in bioactivity data between enantiomers?

- Methodological Answer : Conduct enantioselective bioassays (e.g., microbial growth inhibition for antibacterial studies) using pure (R)- and (S)-forms. Pair with molecular docking to analyze binding affinity differences at target sites .

Q. How does structural modification of the phenyl or ethylamino group affect biological activity?

- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring via Friedel-Crafts alkylation. Test derivatives for activity shifts using dose-response assays (e.g., IC₅₀ determination in cell cultures) .

Q. What advanced techniques quantify environmental persistence and ecotoxicity?

- Methodological Answer : Perform OECD 301F biodegradation tests under aerobic conditions. Use LC-MS/MS to monitor degradation products. Assess ecotoxicity via Daphnia magna acute toxicity assays (48-hour LC₅₀) .

Q. How can biocatalytic synthesis be optimized for greener production?

- Methodological Answer : Screen immobilized enzymes (e.g., Candida antarctica lipase B) in solvent-free systems. Optimize pH (7.0–9.0), temperature (30–45°C), and amine donor ratios (e.g., 2:1 amine:ketone) for >90% conversion .

Q. What NMR strategies differentiate diastereomers in complex reaction mixtures?

- Methodological Answer : Use 2D NOESY or COSY to identify coupling between the hydroxyl proton (δ ~3.73 ppm) and adjacent chiral centers. Assign stereochemistry via comparative analysis with known standards .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian09 for DFT) .

- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) .

- Environmental Monitoring : Combine OECD guidelines with high-resolution mass spectrometry for comprehensive impact assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.